Scopolamine hydrochloride is a tropane alkaloid derived from plants in the Solanaceae family, including Datura species. [, ] It is classified as an anticholinergic agent due to its ability to block the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [, , , , ] This property makes it a crucial tool for investigating cholinergic systems and their roles in various physiological and pathological processes.
Hyoscine hydrochloride can be synthesized through various methods. The most common approach involves:
In industrial production, a combination of biotechnological and chemical processes is utilized. This includes:
Hyoscine hydrochloride has a molecular formula of with a molar mass of approximately . The structure consists of a tropane ring system with an ester functional group, contributing to its pharmacological activity.
The compound's three-dimensional structure can be represented using various chemical notations:
CC(=O)N1C[C@H]2[C@H]1CC[C@H]1[C@H]2C(=O)O
InChI=1S/C17H21NO4/c1-11(18)16-10-20(19)14-9-15(16)12-6-4-3-5-8(12)7-13(14)17(21)22/h3,5,8,10-11,14H,4,6-7,18H2,1-2H3,(H,21,22)/t10-,11-,14-,16-,17+/m0/s1
The structural features contribute to its interaction with biological systems and its therapeutic effects .
Hyoscine hydrochloride undergoes several types of chemical reactions:
These reactions are essential for developing new medications based on hyoscine derivatives.
Hyoscine hydrochloride exerts its effects primarily through antagonism at muscarinic acetylcholine receptors in the central nervous system and peripheral tissues. By blocking these receptors:
The compound's pharmacokinetics indicate that it undergoes first-pass metabolism with a bioavailability ranging from 20% to 40%. It reaches peak plasma concentration approximately 45 minutes after administration and has an elimination half-life of about 5 hours .
These properties are crucial for formulating medications containing hyoscine hydrochloride and ensuring their efficacy during storage .
Hyoscine hydrochloride is widely used in various scientific and medical applications:
Hyoscine (scopolamine) hydrochloride’s synthetic journey began with its isolation from Solanaceae plants like Duboisia, Datura, and Atropa belladonna in the late 19th century. German scientist Albert Ladenburg first isolated the compound in 1880, but industrial-scale production remained dependent on plant extraction until the mid-20th century due to structural complexity [4] [9]. Early extraction methods yielded low quantities (0.1–0.8% dry weight), driving efforts toward chemical synthesis. The pivotal breakthrough came in 1951 when synthetic chemists achieved the partial synthesis of hyoscine from tropinone, a biosynthetic intermediate. This reduced reliance on botanical sources and enabled gram-scale production [4] [9]. By the 1970s, total synthesis routes were established, notably by Hoffmann-La Roche, using Robinson tropinone synthesis as the foundation. These methods involved condensing succinaldehyde with methylamine and acetonedicarboxylate to form the tropane core, followed by stereoselective esterification with (–)-tropic acid [9].
Table 1: Key Milestones in Hyoscine Hydrochloride Synthesis
Year | Development | Significance |
---|---|---|
1880 | Isolation by Ladenburg | First purification from plant sources |
1935 | Elucidation of tropane core structure | Enabled targeted synthetic approaches |
1951 | Partial synthesis from tropinone | Reduced dependence on botanical extraction |
1972 | Asymmetric total synthesis | Industrial-scale production via chemical synthesis |
The stereochemical complexity of hyoscine hydrochloride centers on its [7(S)-(1α,2β,4β,5α,7β)] configuration, which dictates its affinity for muscarinic receptors. Biosynthetically, plants synthesize the active enantiomer via a conserved pathway involving two enzymatic modules: (1) tropine formation from ornithine/arginine, and (2) condensation with (–)-phenyllactic acid to form littorine, followed by isomerization to hyoscyamine [10]. The final epoxidation at C6–C7 by hyoscyamine 6β-hydroxylase (H6H) yields hyoscine [4] [10].
In vitro stereoselective synthesis faces challenges in replicating this precision. Key advancements include:
Table 2: Stereocontrol Strategies in Tropane Alkaloid Synthesis
Method | Enantiomeric Excess | Yield | Limitations |
---|---|---|---|
Enzymatic Resolution | >99% | 30–40% | Low throughput, high cost |
Chiral Auxiliaries | 95–98% | 25–35% | Multi-step, complex purification |
Whole-Cell Biocatalysis | 100% (natural isomer) | 60–70% | Requires metabolic engineering |
Conventional hyoscine hydrochloride synthesis generates significant waste, with E-factors (kg waste/kg product) of 25–100 due to heavy solvent use [2]. Green chemistry innovations address this:
Solvent Reduction and Alternatives:
Catalytic Efficiency:
Plant Biotechnology:
Table 3: Solvent Waste Reduction in Hyoscine Synthesis
Method | E-Factor | Solvent Savings | Key Innovation |
---|---|---|---|
Traditional Extraction | 95 | Baseline | Plant-based, low yield |
Classical Chemical Synthesis | 65 | 30% reduction | Improved catalysis |
Microwave-Assisted | 28 | 70% reduction | Energy-efficient heating |
Biocatalytic (Engineered Yeast) | 12 | 87% reduction | Enzyme cascades, aqueous media |
Hyoscine’s structure permits targeted modifications to optimize muscarinic receptor selectivity and pharmacokinetics:
Quaternary Ammonium Derivatives:
C6–C7 Epoxidation Mimetics:
N-Demethylation:
Ester Isosteres:
Table 4: Structure-Activity Relationships of Hyoscine Derivatives
Modification Site | Derivative | Bioactivity Change | Clinical Advantage |
---|---|---|---|
N-1 position | Hyoscine butylbromide | Peripheral selectivity ↑ 20× | Reduced CNS side effects |
C6–C7 epoxide | 6β,7β-Difluoro analog | Metabolic stability ↑ 50% | Extended dosing intervals |
Ester bond | Carboxamide analog | Oral bioavailability ↑ 8× | Improved tablet formulation |
N-methyl group | Norhyoscyamine | Precursor to bronchodilators | COPD/asthma therapeutics |
Computational-Guided Design:Molecular docking studies reveal that 3α-aryl substituents improve M3 receptor subtype selectivity. Virtual screening identified 3α-(4-fluorophenyl)hyoscine with 100-fold selectivity for M3 over M2 receptors – crucial for minimizing cardiovascular effects [7] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: